(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate
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Overview
Description
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate is a complex organic compound that features a combination of fluorine, thiophene, and nitrobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenol: This intermediate can be synthesized through a Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide.
Esterification: The intermediate is then esterified with 3-nitrobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Claisen-Schmidt condensation and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate would depend on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and nitro group could enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in having a fluorinated aromatic ring.
Thiophene-2-carbaldehyde: Shares the thiophene ring structure.
3-Nitrobenzoic acid: Contains the nitrobenzoate moiety.
Uniqueness
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic or steric characteristics.
Properties
IUPAC Name |
[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO5S/c21-14-6-9-19(17(12-14)18(23)8-7-16-5-2-10-28-16)27-20(24)13-3-1-4-15(11-13)22(25)26/h1-12H/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGXJLIVUSTIMP-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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